molecular formula C17H18F3NOS B2372380 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1235620-34-4

4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2372380
CAS No.: 1235620-34-4
M. Wt: 341.39
InChI Key: YWRSAHBGPSHDSW-UHFFFAOYSA-N
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Description

4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a propyl group, a thiophen-3-ylmethyl group, and a trifluoroethyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation of the benzamide core using a suitable propyl halide in the presence of a base.

    Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group is attached through a nucleophilic substitution reaction, where the benzamide core is reacted with a thiophen-3-ylmethyl halide.

    Incorporation of the Trifluoroethyl Group: The trifluoroethyl group is introduced by reacting the intermediate compound with a trifluoroethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-propyl-N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
  • 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)aniline
  • 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)phenylacetamide

Uniqueness

4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the propyl, thiophen-3-ylmethyl, and trifluoroethyl groups imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which may not be observed in similar compounds.

Properties

IUPAC Name

4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NOS/c1-2-3-13-4-6-15(7-5-13)16(22)21(12-17(18,19)20)10-14-8-9-23-11-14/h4-9,11H,2-3,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRSAHBGPSHDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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